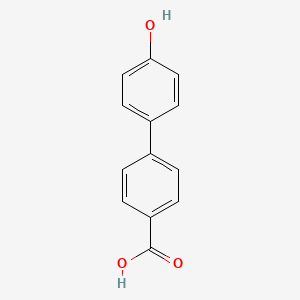
4'-Hydroxy-4-biphenylcarboxylic acid
Cat. No. B1296595
Key on ui cas rn:
58574-03-1
M. Wt: 214.22 g/mol
InChI Key: JTGCXYYDAVPSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04755617
Procedure details


Next, 18.7 g (0.060 mole) of the 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid thus obtained, 2.9 g (0.072 mole) of sodium hydroxide, 100.0 g of phenol, and 0.4 g of 5% palladium-carbon catalyst were charged into a 300-ml stainless steel autoclave. After the air within the autoclave was displaced with nitrogen gas, the reaction mixture was heated at 200° C. for 6 hours. After completion of the reaction, the reaction mixture was filtered to separate unreacted phenol therefrom. The filter cake was dissolved in 50 g of a 20% aqueous solution of sodium hydroxide, and the resulting solution was filtered again to recover the catalyst. In order to precipitate the desired product, the filtrate was brought to pH 1 by the addition of diluted hydrochloric acid. The crystals so formed were collected by filtration, washed with water, and then dried to obtain 11.7 g of 4'-hydroxybiphenyl-4-carboxylic acid in the form of white crystals. Liquid-chromatographic analysis revealed that this product had a purity of 93%, and the greater part of the impurities comprised 4-(4'-hydroxyphenyl)cyclohexanecarboxylic acid. On the basis of the amount of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid used, the yield of 4'-hydroxybiphenyl-4-carboxylic acid as corrected for its purity was 85%.
Name
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid
Quantity
18.7 g
Type
reactant
Reaction Step One



Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Two

[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C3C=CC(O)=CC=3)[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-].[Na+].C1(O)C=CC=CC=1>[C].[Pd]>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid
|
|
Quantity
|
18.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1(CCC(CC1)C(=O)O)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate unreacted phenol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filter cake was dissolved in 50 g of a 20% aqueous solution of sodium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solution was filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In order to precipitate the desired product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was brought to pH 1 by the addition of diluted hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals so formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
